N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Lipophilicity Drug-likeness Medicinal Chemistry

N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide (CAS 922396-20-1) is a synthetic small molecule belonging to the phenoxyacetamide-benzothiazole hybrid class. Its architecture combines a 4-methylbenzo[d]thiazol-2-yl core, a phenoxyacetamide linker, and a distinctive furan-2-ylmethyl substituent on the acetamide nitrogen.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 922396-20-1
Cat. No. B2642325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
CAS922396-20-1
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H18N2O3S/c1-15-7-5-11-18-20(15)22-21(27-18)23(13-17-10-6-12-25-17)19(24)14-26-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3
InChIKeySRZIXBSQVNPGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide (CAS 922396-20-1): Physicochemical and Structural Profile for Targeted Compound Selection


N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide (CAS 922396-20-1) is a synthetic small molecule belonging to the phenoxyacetamide-benzothiazole hybrid class [1]. Its architecture combines a 4-methylbenzo[d]thiazol-2-yl core, a phenoxyacetamide linker, and a distinctive furan-2-ylmethyl substituent on the acetamide nitrogen. This furan-containing tertiary amide structurally differentiates it from simpler secondary amide analogs, resulting in a unique physicochemical fingerprint—absence of hydrogen bond donors, elevated computed lipophilicity (XLogP3 4.7), increased polar surface area (TPSA 83.8 Ų), and greater conformational flexibility (6 rotatable bonds) [1]. These features position the compound as a useful probe for investigating how furan-driven property shifts influence target recognition and ADME parameters.

Why Simple N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide Cannot Substitute for the Furan-Containing Analog in SAR-Driven Workflows


Within the phenoxyacetamide-benzothiazole series, even minor structural modifications can fundamentally alter molecular recognition and physicochemical behavior [1]. The target compound’s furan-2-ylmethyl group converts the secondary amide into a tertiary amide, eliminating the sole hydrogen-bond donor present in the des-furan parent [2]. Concomitantly, it increases computed lipophilicity by approximately 0.7 log units (XLogP3 from 4.0 to 4.7) and enlarges polar surface area by 4.3 Ų (79.5 → 83.8 Ų) [3][4]. These correlated shifts affect predicted passive membrane permeability, binding modes reliant on amide NH donor interactions, solubility, and overall drug-likeness profiles, making simple interchange with non-furan analogs unreliable for structure–activity relationship continuity.

Head-to-Head Physicochemical Differentiation: N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide vs. Closest Des-Furan Analog


Lipophilicity Shift: +0.7 XLogP3 Units vs. Des-Furan Analog

The target compound’s predicted partition coefficient (XLogP3) is 4.7, compared with 4.0 for the des‑furan analog N‑(4‑methylbenzo[d]thiazol‑2‑yl)‑2‑phenoxyacetamide [REFS‑1][REFS‑2]. This difference of +0.7 log units indicates substantially higher lipophilicity, which may enhance passive membrane permeability but could also reduce aqueous solubility.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Donor Abolition: 0 vs. 1 HBD in Analog – Impact on Binding Selectivity

The target compound possesses zero hydrogen bond donors (amidic nitrogen fully substituted), whereas the analog retains one NH donor [REFS‑1][REFS‑2]. This structural feature eliminates a common anchor point for target recognition and may reduce promiscuous binding to proteins that require an amide NH for ligand interaction.

Hydrogen Bonding Off-Target Selectivity Medicinal Chemistry

Polar Surface Area Expansion: +4.3 Ų TPSA – Solubility-Permeability Balance

The topological polar surface area (TPSA) of the target compound is 83.8 Ų, compared with 79.5 Ų for the des‑furan analog [REFS‑1][REFS‑2]. The modest increase (+5.4%) is attributable to the furan oxygen and may enhance aqueous solubility without crossing the 90 Ų threshold that would severely limit passive diffusion.

Polar Surface Area Solubility Permeability

Conformational Flexibility: 6 vs. 4 Rotatable Bonds – Impact on Binding Entropy

The target compound possesses 6 rotatable bonds, whereas the analog has only 4 [REFS‑1][REFS‑2]. The additional degrees of freedom arise from the furan‑2‑ylmethyl substituent and may permit better adaptation to diverse binding pocket geometries, albeit at a potential entropic cost.

Conformational Flexibility Binding Affinity Medicinal Chemistry

Molecular Weight Differentials: 378.4 vs. 298.4 g·mol⁻¹ – Implications for Assay Format and Formulation

The target compound’s molecular weight (378.4 g·mol⁻¹) is 80 Da heavier than the analog (298.4 g·mol⁻¹) [REFS‑1][REFS‑2]. The increase reflects the furan‑2‑ylmethyl group and may influence stock solution preparation, DMSO solubility, and compound handling in high-throughput screening.

Molecular Weight Formulation Assay Compatibility

Where N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide Outperforms Its Analog: Key Application Scenarios


Structure–Activity Relationship Studies Probing Furan-Mediated Property Shifts

The compound’s distinctive profile—elevated lipophilicity, zero HBD, increased TPSA, and higher flexibility—makes it an ideal tool for SAR campaigns aiming to decode the contribution of the furan‑2‑ylmethyl moiety to target affinity and selectivity within benzothiazole-phenoxyacetamide series [1][2].

Selectivity Screening Against Donor-Dependent Targets

Because the molecule lacks the amide NH donor present in the des-furan analog, it is particularly suited for selectivity screens where off-target engagement driven by hydrogen bond donation must be minimized, such as kinase profiling or GPCR panels [3].

Computational Pre-Screening for Balanced Solubility-Permeability Candidates

With a TPSA of 83.8 Ų—above the analog’s 79.5 Ų but below the 90 Ų oral-absorption threshold—the compound can serve as a reference point in virtual libraries when selecting candidates predicted to balance aqueous solubility and passive diffusion [4].

Compound Handling and Formulation Optimization Studies

The 27% higher molecular weight and altered lipophilicity relative to the analog provide a case study for evaluating how these physicochemical changes influence DMSO solubility, stock solution stability, and assay compatibility in high-throughput screening environments [5].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.